Home > Products > Screening Compounds P113404 > Agomelatine hydrochloride
Agomelatine hydrochloride -

Agomelatine hydrochloride

Catalog Number: EVT-253104
CAS Number:
Molecular Formula: C15H18ClNO2
Molecular Weight: 279.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Agomelatine hydrochloride is a antidepressant, which is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor.IC50 value: 6.2 (pKi, 5-HT2c); 6.6 (pKi, 5-HT2b)Target: 5-HT 2c receptorAgomelatine hydrochloride is an antidepressant drug. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Activation of 5-HT2C receptors by serotonin inhibits dopamine and norepinephrine release. Antagonism of 5-HT2C results in an enhancement of DA and NE release and activity of frontocortical dopaminergic and adrenergic pathways [1].A total of 42 rats were divided into 7 groups as each composed of 6 rats: (1) intact, (2) 40 mg/kg agomelatine, (3) 140 mg/kg N-acetylcysteine (NAC), (4) 2 g/kg paracetamol, (5) 2 g/kg paracetamol + 140 mg/kg NAC, (6) 2 g/kg paracetamol + 20 mg/kgagomelatine, and (7) 2 g/kg paracetamol + 40 mg/kg agomelatine groups. Paracetamol-induced hepatotoxicity was applied and liver and blood samples were analyzed histopathologically and biochemically. There were statistically significant increases in the activities of aspartate aminotransferase, alanine aminotransferase, levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and 8-iso-prostane, and decreases in the activity of superoxide dismutase and level of glutathione in the group treated with paracetamol. Administration of agomelatine and NAC separately reversed these changes significantly [2].Clinical indications: Depression; Obsessive compulsive disorderFDA Approved Date: October 2011Toxicity: Hyperhidrosis; Abdominal pain; Nausea; Vomiting; Diarrhoea; Constipation; Back pain; Fatigue
Synthesis Analysis

The synthesis of agomelatine hydrochloride involves several methods, with the most notable ones described in various patents. One efficient method includes the reaction of agomelatine with hydrochloric acid to form agomelatine hydrochloride hydrate. This can be achieved either by bubbling hydrochloric gas through a solution of agomelatine or by adding agomelatine to an aqueous organic solvent containing hydrochloric acid .

Technical Details

  1. Method 1: Agomelatine is dissolved in an aqueous organic solvent before bubbling hydrochloric gas through it. The resulting precipitate is then rinsed and dried.
  2. Method 2: Agomelatine is added directly to a solution containing hydrochloric acid, followed by rinsing and drying the precipitate.

The second method is preferred due to better control over the reaction conditions and higher yields of the desired product .

Molecular Structure Analysis

Agomelatine has a molecular formula of C15H17NO2C_{15}H_{17}NO_2 and a molar mass of approximately 243.306g/mol243.306\,g/mol. Its structure features a naphthalene ring system substituted with an acetamide group, which differentiates it from melatonin that contains an indole structure. The three-dimensional structure of agomelatine allows it to effectively bind to melatonin receptors, thus facilitating its pharmacological effects .

Structural Data

  • IUPAC Name: N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
  • CAS Number: 138112-76-2
  • SMILES Notation: CC(=O)NCC1=CC2=C(C=C1)C(=CC=C2)OC
Chemical Reactions Analysis

Agomelatine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Formation of Agomelatine: The synthesis often involves acylation reactions where naphthalene derivatives are reacted with acetic acid derivatives.
  • Hydrochloride Formation: The reaction with hydrochloric acid leads to the formation of agomelatine hydrochloride hydrate, enhancing its solubility and stability for pharmaceutical applications .

Technical Details

  • Acylation Reaction: Involves reacting naphthalene derivatives with acetic acid or acyl chlorides under specific conditions.
  • Hydrochloride Formation: Controlled addition of hydrochloric acid to agomelatine solutions results in precipitation of the hydrochloride salt.
Mechanism of Action

Agomelatine primarily functions as a melatonin receptor agonist at MT1 and MT2 receptors while acting as an antagonist at serotonin 5-HT_2C receptors. This dual action helps resynchronize circadian rhythms in patients suffering from depression and anxiety disorders. By antagonizing the 5-HT_2C receptor, agomelatine increases the release of norepinephrine and dopamine in the frontal cortex, contributing to its antidepressant effects .

Process Data

  • Melatonin Receptor Binding: High affinity for MT1 (Ki=0.1nMK_i=0.1\,nM) and MT2 (Ki=0.12nMK_i=0.12\,nM).
  • Serotonin Receptor Antagonism: Moderate affinity for serotonin 5-HT_2C (Ki=631nMK_i=631\,nM).
Physical and Chemical Properties Analysis

Agomelatine hydrochloride exhibits several important physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water due to the formation of hydrochloride salt.
  • Stability: More stable than free base agomelatine, making it suitable for pharmaceutical formulations.

Relevant Data

  • Melting Point: Approximately 150160°C150-160°C.
  • pH Range: Typically between 4.5 - 6 when dissolved in water.
Applications

Agomelatine is primarily utilized in clinical settings for treating major depressive disorder and generalized anxiety disorder. Its unique mechanism allows it to resynchronize circadian rhythms, making it particularly effective for patients with sleep disturbances related to depression. Additionally, ongoing research explores its potential applications in other mood disorders and sleep-related issues due to its favorable side effect profile compared to traditional antidepressants .

Introduction to Agomelatine Hydrochloride

Chemical Structure and Pharmacological Classification

Chemical Structure

Agomelatine hydrochloride (C₁₅H₁₈ClNO₂; molecular weight: 279.76 g/mol) features:

  • A naphthalene ring substituted with a methoxy group at position 7
  • An ethylacetamide chain linked to the naphthalene at position 1
  • A hydrochloride salt improving solubility [5] [7].

Its IUPAC name is N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide hydrochloride [5].

Table 1: Chemical Identifiers for Agomelatine Hydrochloride

IdentifierValue
CAS Number1176316-99-6
PubChem CID17396749
Molecular FormulaC₁₅H₁₈ClNO₂
Exact Mass279.1028 g/mol
SMILES NotationCC(NCCC1=C2C=C(OC)C=CC2=CC=C1)=O.Cl

Receptor Binding Profile

Agomelatine hydrochloride exhibits high-affinity binding to specific neural receptors:

Receptor TargetAffinity (Ki or pKi)Action
MT₁ (Melatonin)0.06–0.1 nM [5]Agonist
MT₂ (Melatonin)0.12–0.27 nM [5]Agonist
5-HT₂C (Serotonin)pKi 6.2–6.4 [5]Antagonist
5-HT₂B (Serotonin)pKi 6.6 [5]Antagonist

Pharmacological Classification

Agomelatine hydrochloride is classified pharmacodynamically as a Melatonergic MT₁/MT₂ Agonist and Selective Serotonergic 5-HT₂B/5-HT₂C Antagonist (MASSA) [4] [8]. This dual mechanism:

  • Resynchronizes circadian rhythms via MT₁/MT₂ activation in the suprachiasmatic nucleus [1] [6].
  • Enhances prefrontal dopamine/noradrenaline release via 5-HT₂C blockade, exerting antidepressant effects without typical SSRI/SNRI side effects (e.g., sexual dysfunction) [2] [4]. Its classification remains debated due to its non-monoaminergic primary action, termed the "Agomelatine paradox" [8].

Historical Development and Regulatory Approvals

Development Timeline

  • 1980s–1990s: Synthesized as S-20098 by Servier Laboratories during research into melatonin analogs [1] [6].
  • Preclinical Studies: Demonstrated chronobiotic and antidepressant-like effects in animal models of depression (e.g., learned helplessness) and anxiety [6].
  • 2000s: Advanced to clinical trials for major depressive disorder (MDD) based on positive Phase II/III data [1].

Regulatory Milestones

Table 2: Global Regulatory Approvals for Agomelatine (Base Compound)

Region/CountryApproval YearTrade NamesApproved IndicationsStatus in U.S.
European Union2009Valdoxan®, Thymanax®Major Depressive Episodes (adults)Not approved; development discontinued (2011) [1]
Australia2010Valdoxan®MDD, Generalized Anxiety DisorderPrescription-only [1] [2]
United Kingdom2009Valdoxan®MDDPrescription-only (POM) [1]
Brazil-Valdoxan®Class C1 (controlled substance)-

Key regulatory decisions:

  • EMA (2009): Approved for MDD in adults, mandating hepatic monitoring due to transaminase elevation risks [1].
  • TGA (2010): Expanded approval to Generalized Anxiety Disorder (GAD) based on efficacy in anxiety symptoms [2] [3].
  • FDA (2011): Development discontinued after Phase III trials; reasons undisclosed but potentially related to hepatotoxicity concerns [1].

Key Indications and Off-Label Applications

Approved Indications

  • Major Depressive Disorder (MDD):
  • Validated in 10 short-term placebo-controlled trials, showing efficacy in 6 studies (HAM-D score reduction > placebo) [1].
  • Superior efficacy noted in severe depression (baseline HAM-D >30) with a 4.53-point drug-placebo difference [1].
  • Network meta-analyses rank it among the most tolerable antidepressants, with efficacy comparable to SSRIs/SNRIs (e.g., sertraline, venlafaxine) [1] [6].
  • Generalized Anxiety Disorder (GAD):
  • Approved in Australia (off-label in EU) based on 2 short-term RCTs and a relapse-prevention trial [2] [3].
  • Significantly outperformed placebo in response/remission rates (e.g., 71.6% vs. 52.3%) and reduced relapse risk long-term [3].

Off-Label and Investigational Applications

  • Seasonal Affective Disorder (SAD): Proposed due to circadian rhythm modulation, though clinical data remain limited [6].
  • Attention-Deficit/Hyperactivity Disorder (ADHD): Pilot studies show improved sleep rhythms and psychiatric symptoms in children/adolescents [6].
  • Obsessive-Compulsive Disorder (OCD): Early evidence suggests resynchronization of circadian rhythms reduces symptoms [6].
  • Autism Spectrum Disorder (ASD): Investigated for improving sleep architecture in adults with ASD and intellectual disability [2].

Table 3: Key Off-Label Applications Supported by Clinical Evidence

ConditionStudy TypeOutcomes
Pediatric Depression (7–17 yrs)12-week RCT [1]Efficacy comparable to fluoxetine; acceptable tolerability
Alzheimer’s DiseasePreclinical models [6]Neuroprotective effects against excitotoxic insults
Bipolar DepressionCase reports [6]Adjunctive stabilization of mood cycles

Properties

Product Name

Agomelatine hydrochloride

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;hydrochloride

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

InChI

InChI=1S/C15H17NO2.ClH/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;/h3-7,10H,8-9H2,1-2H3,(H,16,17);1H

InChI Key

ZJVMEXOLMFNQPX-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl

Synonyms

(Z)-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetimidic acid hydrochloride

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.